molecular formula C22H19NO5 B2888054 (4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone CAS No. 313253-16-6

(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone

Cat. No.: B2888054
CAS No.: 313253-16-6
M. Wt: 377.396
InChI Key: PZQQBOOEVZRRDR-UHFFFAOYSA-N
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Description

The compound “(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone” is a complex organic molecule. It contains a nitrophenol ether group, an ethoxy group, and a phenyl group attached to a methanone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the phenyl rings. The nitro group is electron-withdrawing, which could impact the reactivity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group could make the compound more polar and potentially more soluble in polar solvents .

Scientific Research Applications

Synthesis and Preparation

(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone is involved in the synthesis and preparation of various compounds. One study presents an alternative synthesis approach for a derivative that serves as a key material in the preparation of anti-arrhythmic drugs (Raja Gopal et al., 2012). Additionally, another research outlines the synthesis of novel poly(keto ether ether amide)s, involving a process where hydroquinone reacts with 1-fluoro-4-nitrobenzene, leading to the creation of a diamine containing keto and ether groups (Sabbaghian et al., 2015).

Antioxidant and Biological Properties

Several studies have investigated the antioxidant properties of compounds related to this compound. For example, a study on bromophenol derivatives, including similar compounds, has shown significant antioxidant activities (Çetinkaya et al., 2012). Another study highlights the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors (Akbaba et al., 2013).

Structural and Molecular Analysis

Structural and molecular analysis of compounds akin to this compound has been a subject of various studies. For instance, the crystal and molecular structure of a similar compound was analyzed, providing insights into its chemical behavior (Lakshminarayana et al., 2009). Another study delves into the synthesis and structural investigation of related compounds, demonstrating the versatility of such structures in chemical synthesis (Akkurt et al., 2003).

Chemical Sensing and Detection

Compounds like this compound have also been used in chemical sensing and detection. A study describes the use of a phenyl thiadiazole-based Schiff base receptor for the fluorescent, colorimetric detection of Al3+ ions (Manna et al., 2020).

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be interesting to study its reactivity, potential uses in synthesis, or potential biological activity .

Properties

IUPAC Name

(4-methylphenyl)-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-16-2-4-17(5-3-16)22(24)18-6-10-20(11-7-18)27-14-15-28-21-12-8-19(9-13-21)23(25)26/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQQBOOEVZRRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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